molecular formula C8H11NS B143176 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole CAS No. 132163-98-5

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole

Cat. No.: B143176
CAS No.: 132163-98-5
M. Wt: 153.25 g/mol
InChI Key: MBSAKYBUOPFSKA-ONEGZZNKSA-N
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Description

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a 3-methylbut-1-enyl group. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole typically involves the reaction of thiazole with 3-methylbut-1-enyl halides under basic conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like silica-supported tungstosilisic acid to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry approaches, such as employing ZnO nanoparticles as catalysts, has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[(E)-3-methylbut-1-enyl]-1,3-thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

132163-98-5

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-[(E)-3-methylbut-1-enyl]-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-7(2)3-4-8-9-5-6-10-8/h3-7H,1-2H3/b4-3+

InChI Key

MBSAKYBUOPFSKA-ONEGZZNKSA-N

Isomeric SMILES

CC(C)/C=C/C1=NC=CS1

SMILES

CC(C)C=CC1=NC=CS1

Canonical SMILES

CC(C)C=CC1=NC=CS1

Synonyms

Thiazole, 2-(3-methyl-1-butenyl)- (9CI)

Origin of Product

United States

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